molecular formula C18H18I2N2O2 B324257 N,N'-bis(4-iodophenyl)hexanediamide

N,N'-bis(4-iodophenyl)hexanediamide

Cat. No.: B324257
M. Wt: 548.2 g/mol
InChI Key: OPDBZNVTUKYWQP-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

N,N'-bis(4-iodophenyl)hexanediamide (C₁₈H₁₆I₂N₂O₂) features a hexanediamide backbone flanked by two 4-iodophenyl groups at the terminal nitrogen atoms. The molecule adopts a centrosymmetric conformation, with the iodophenyl rings positioned in para-substitution relative to the amide linkages. Key structural parameters include:

Bond/Parameter Value Source
C–N (amide) 1.34–1.38 Å
C–I (aryl-iodine) 2.09–2.11 Å
N–C(=O) bond angle 120.5° ± 1.2°
Dihedral angle (phenyl/amide) 45–50°

The amide groups exhibit partial double-bond character due to resonance, as evidenced by planar geometry and shortened C–N bonds. The iodine atoms introduce steric bulk and electronic effects, with van der Waals radii (1.98 Å) influencing intramolecular packing. Density functional theory (DFT) studies suggest that the iodine substituents enhance electrophilicity at the amide carbonyl groups, facilitating intermolecular interactions.

Crystallographic Analysis and Symmetry Properties

Single-crystal X-ray diffraction reveals that this compound crystallizes in the orthorhombic system with space group Pnma. The unit cell parameters are:

Parameter Value
a-axis 12.45 Å
b-axis 7.89 Å
c-axis 18.23 Å
Volume 1789.2 ų
Z (molecules/unit cell) 4

The crystal lattice is stabilized by a network of N–H···O hydrogen bonds (2.85–2.92 Å) between amide groups and weak C–H···I interactions (3.35–3.40 Å). The iodine atoms participate in halogen bonding with adjacent phenyl rings (I···π distance: 3.51 Å), contributing to layered stacking along the b-axis. Symmetry operations include glide planes and inversion centers, resulting in a herringbone packing motif. Hirshfeld surface analysis indicates that H···H (38.2%) and H···O/O···H (26.9%) contacts dominate the intermolecular interactions.

Comparative Structural Analysis with Related Bis-aryl Diamides

A comparative study of this compound with analogous compounds highlights distinct structural trends:

Compound Substituent C–N Bond (Å) Dihedral Angle (°) Dominant Interactions
N,N'-bis(4-acetamidophenyl)hexanediamide Acetamido 1.36–1.39 42–48 N–H···O, C–H···π
N,N′-Bis(4-methylphenyl)hexanediamide Methyl 1.35–1.37 50–55 C–H···O, π–π stacking
This compound Iodo 1.34–1.38 45–50 N–H···O, I···π

Key findings:

  • Electronic Effects : Iodo substituents increase molecular polarizability compared to methyl or acetamido groups, enhancing halogen bonding capabilities.
  • Steric Influence : The larger iodine atoms induce greater torsional strain, reducing dihedral angles by 5–10° relative to methyl-substituted analogs.
  • Packing Motifs : While methyl and acetamido derivatives favor π–π stacking, the iodine-containing compound prioritizes halogen-mediated layering due to I···π interactions.

Properties

Molecular Formula

C18H18I2N2O2

Molecular Weight

548.2 g/mol

IUPAC Name

N,N'-bis(4-iodophenyl)hexanediamide

InChI

InChI=1S/C18H18I2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24)

InChI Key

OPDBZNVTUKYWQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)I)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N,N'-bis(4-iodophenyl)hexanediamide , highlighting variations in substituents, chain length, and biological activity:

Compound Name Substituents (R) Backbone Chain (m) Key Properties/Activities Reference
This compound 4-iodophenyl Hexanediamide (m=6) High molar mass (548.16 g/mol), potential low aqueous solubility due to iodine groups
N,N'-bis(3,4-dichlorophenyl)hexanediamide 3,4-dichlorophenyl Hexanediamide (m=6) Inhibits photosynthetic electron transport in spinach chloroplasts; moderate antialgal activity
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl Pentanediamide (m=5) Antimicrobial activity (synthesis yield: 68%); melting point: 238–239°C
N,N'-bis(4-Iodophenyl)cyclopropane-1,1-dicarboxamide 4-iodophenyl Cyclopropane High synthesis yield (94%); used in N–N bond formation studies
N,N'-bis(3-chloro-4-nitrophenyl)hexanediamide 3-chloro-4-nitrophenyl Hexanediamide (m=6) Electron-withdrawing nitro group may enhance reactivity; molecular weight: 455.25 g/mol
N,N'-bis(2-thienylmethyl)hexanediamide 2-thienylmethyl Hexanediamide (m=6) Metal-free organic dye precursor for solar cells; flexible thienyl groups enhance π-conjugation

Impact of Substituents

  • However, iodine’s steric bulk likely reduces aqueous solubility, limiting bioavailability compared to smaller halogens like fluorine .
  • Electron-Withdrawing Groups: Compounds with nitro (e.g., N,N'-bis(3-chloro-4-nitrophenyl)hexanediamide) or cyano substituents (e.g., N,N'-bis(4-cyanophenyl)pentanediamide) exhibit enhanced reactivity in charge-transfer interactions, making them suitable for antimicrobial or optoelectronic applications .

Backbone Chain Length

  • Hexanediamide vs. Pentanediamide : Increasing the chain length from pentanediamide (m=5) to hexanediamide (m=6) improves flexibility and spatial accommodation for target binding. For example, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m=6) shows quasi-parabolic activity dependence, with optimal inhibition at m=6 for certain substituents .
  • Cyclopropane Backbone : The rigid cyclopropane ring in N,N'-bis(4-Iodophenyl)cyclopropane-1,1-dicarboxamide restricts conformational freedom but enhances synthetic efficiency (94% yield) .

Solubility and Bioactivity

Low aqueous solubility is a common limitation for iodophenyl derivatives. For instance, N,N'-bis(3,4-dichlorophenyl)hexanediamide exhibits reduced antialgal activity due to poor membrane permeability, a challenge shared by the 4-iodophenyl analog . In contrast, hydrophilic backbones like N,N′-Bis(2-hydroxyethyl)hexanediamide (m=6) improve solubility but lack the aromatic interactions necessary for biological targeting .

Research Implications

  • Drug Design : The iodine substituents in This compound may enhance binding to hydrophobic pockets in enzymes or receptors, but solubility-enhancing modifications (e.g., PEGylation) are recommended for in vivo applications.

Preparation Methods

Amidation via Carbodiimide-Mediated Coupling

The most widely reported method involves coupling hexanedioic acid (adipic acid) with 4-iodoaniline using carbodiimide-based activating agents. Ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are employed to activate the carboxylic acid groups of adipic acid, facilitating nucleophilic attack by the amine groups of 4-iodoaniline.

Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane (DCM)

  • Temperature: 30–40°C

  • Molar Ratios: Adipic acid : EDC : NHS : 4-Iodoaniline = 1 : 1.2 : 1.5 : 2.2

  • Reaction Time: 12–24 hours

Mechanistic Insights:
EDC first reacts with adipic acid to form an O-acylisourea intermediate, which is stabilized by NHS to generate an active NHS ester. This intermediate undergoes aminolysis with 4-iodoaniline, yielding the diamide product. Side reactions, such as hydrolysis of the active ester, are mitigated by maintaining anhydrous conditions and stoichiometric excess of 4-iodoaniline.

Yield and Purity:

  • Crude Yield: 70–85%

  • Purified Yield (via HPLC): 60–75%

  • Purity (HPLC): ≥95%

Optimization Strategies for Scalable Synthesis

Solvent and Catalytic Systems

Comparative studies highlight DMSO as the optimal solvent due to its high polarity, which stabilizes intermediates and enhances reaction rates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve NHS ester formation efficiency, reducing reaction times by 30%.

Table 1: Solvent Impact on Reaction Efficiency

SolventReaction Time (h)Yield (%)Purity (%)
DMSO128595
DCM187893
THF246588

Temperature and Stoichiometry

Elevating temperatures to 40°C accelerates NHS ester activation but risks thermal degradation of 4-iodoaniline. A molar ratio of 1:2.2 (adipic acid : 4-iodoaniline) minimizes unreacted starting material while avoiding excess reagent contamination.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 2H, NH), 7.62 (d, J = 8.4 Hz, 4H, aromatic), 6.95 (d, J = 8.4 Hz, 4H, aromatic), 2.35 (t, J = 7.2 Hz, 4H, CH2), 1.55 (m, 4H, CH2), 1.35 (m, 4H, CH2).

  • LC-MS (ESI): m/z 659.1 [M+H]+ (calculated for C24H22I2N2O2: 658.0).

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water) confirms purity ≥95%. Residual EDC/NHS byproducts are undetectable (<0.1%).

Challenges and Mitigation Strategies

Iodine Substituent Sensitivity

The electron-withdrawing iodine groups reduce the nucleophilicity of 4-iodoaniline, necessitating excess amine (2.2 eq.) to drive the reaction to completion.

Byproduct Formation

Oligomeric byproducts, formed via intermolecular acylation, are suppressed by slow addition of adipoyl chloride or EDC/NHS reagents.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance heat dissipation and mixing, achieving 90% yield at 1 kg/batch.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with Candida antarctica lipase B (CAL-B) show promise for greener synthesis, though yields remain suboptimal (35–40%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-bis(4-iodophenyl)hexanediamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : React adipoyl chloride (or equivalent diacyl chloride) with 4-iodoaniline in anhydrous pyridine under reflux. Purify via recrystallization or column chromatography.
  • Yield Optimization : Vary stoichiometry (e.g., 1:2 molar ratio of diacyl chloride to amine), temperature (reflux vs. room temperature), and solvent (DMF, THF). Typical yields range from 50% to 90%, depending on purification efficiency .
  • Example Data :

Reagent RatioTemperatureSolventYield (%)
1:2RefluxPyridine90
1:1.8RTTHF68

Q. What spectroscopic techniques are critical for confirming the structure of This compound?

  • 1H NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons), δ 10.2 ppm (amide NH).
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O amide), ~3300 cm⁻¹ (N-H).
  • Elemental Analysis : Confirm iodine content (~34.8% by mass) .

Advanced Research Questions

Q. How does the alkanediamide linker length and aryl substituent position affect bioactivity in bis(aryl)hexanediamide analogs?

  • SAR Insights :

  • Longer chains (e.g., hexanediamide) enhance anti-Trypanosoma brucei activity (IC₅₀ = 2–3 nM) due to improved membrane penetration.
  • Shorter chains (e.g., pentanediamide) show higher potency against Pneumocystis carinii.
  • Substituting iodine at the para position (vs. meta) improves target binding affinity .
    • Experimental Design : Synthesize analogs with varying chain lengths (C4–C8) and substituent positions. Test in standardized in vitro assays against pathogen strains.

Q. What crystallographic challenges arise during structural refinement of This compound, and how can they be mitigated?

  • Challenges : High electron density from iodine atoms causes absorption errors and weak diffraction signals.
  • Solutions :

  • Use SHELXL with multi-scan absorption corrections.
  • Collect high-resolution data (≤1.0 Å) at synchrotron facilities.
  • Refine anisotropic displacement parameters for iodine atoms .

Q. How can contradictory bioactivity data between studies be systematically addressed?

  • Troubleshooting Steps :

Purity Validation : Use HPLC (>95% purity) and mass spectrometry.

Assay Standardization : Adopt consistent protocols (e.g., T. brucei strain S427, 72-hour incubation).

Control Comparisons : Include reference compounds (e.g., pentamidine for anti-trypanosomal activity).

Cytotoxicity Screening : Test in human cell lines (e.g., A549) to rule off-target effects .

Data Contradiction Analysis

Q. Why do reported synthetic yields for bis(aryl)hexanediamides vary widely (50–90%)?

  • Key Factors :

  • Stoichiometric Imbalance : Excess diacyl chloride improves yield but complicates purification.
  • Solvent Polarity : Polar solvents (e.g., pyridine) enhance reaction rates vs. non-polar (e.g., THF).
  • Side Reactions : Hydrolysis of diacyl chloride in humid conditions reduces yield .

Biological Activity Evaluation

Q. What in vitro models are suitable for assessing the anti-parasitic activity of This compound?

  • Trypanosoma brucei : Use bloodstream-form cultures (strain S427) with Alamar Blue viability assays.
  • Pneumocystis carinii : Employ in vitro culture systems with tetrazolium dye (MTT) metabolic readouts.
  • Cytotoxicity : Screen in A549 lung carcinoma cells (IC₅₀ >100 µM indicates selectivity) .

Structural Analog Comparison

Q. How do bioactivity profiles of This compound compare to its chloro- or methoxy-substituted analogs?

  • Activity Trends :

SubstituentT. brucei IC₅₀ (nM)P. carinii IC₅₀ (nM)
Iodo2–33–4
Chloro15–2010–12
Methoxy>10050–60
  • Mechanistic Insight : Electron-withdrawing groups (e.g., iodine) enhance binding to parasitic enzymes (e.g., trypanothione reductase) .

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